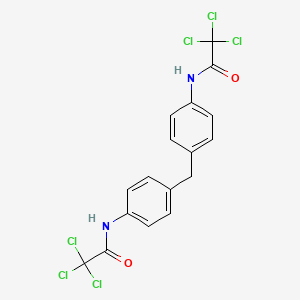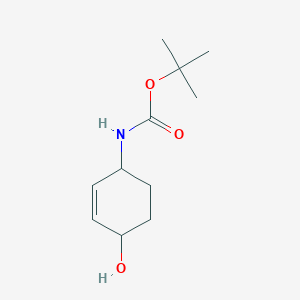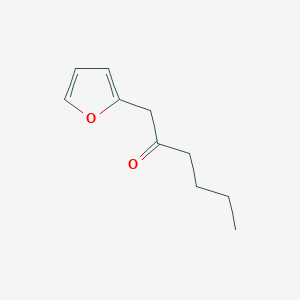
6-Bromo-1-nitronaphthalen-2-ol
Vue d'ensemble
Description
6-Bromo-1-nitronaphthalen-2-ol is an organic compound with the chemical formula C10H6BrNO3. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position, a nitro group at the 1st position, and a hydroxyl group at the 2nd position. This compound is notable for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-nitronaphthalen-2-ol typically involves the bromination of 1-nitronaphthalene followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position. The subsequent hydroxylation can be achieved using various hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 2nd position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products:
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: 6-Bromo-1-aminonaphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-1-nitronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-nitronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and hydroxyl groups also contribute to its reactivity and interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
6-Bromo-2-naphthol: Similar structure but lacks the nitro group.
1-Bromo-2-naphthol: Bromine and hydroxyl groups are at different positions.
3-Bromo-2-naphthol: Bromine is at the 3rd position instead of the 6th.
6-Cyano-2-naphthol: Contains a cyano group instead of a nitro group.
Uniqueness: 6-Bromo-1-nitronaphthalen-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it a versatile compound for various chemical transformations and biological studies .
Propriétés
IUPAC Name |
6-bromo-1-nitronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12(14)15/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZGNRMOFFLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


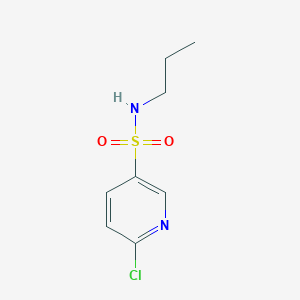
![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)
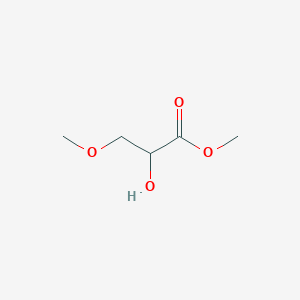
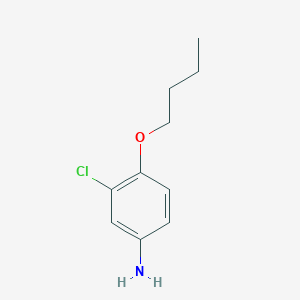
![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)
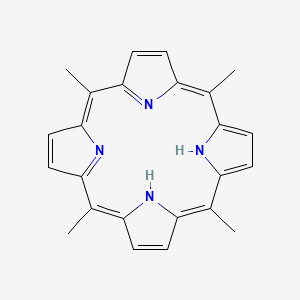

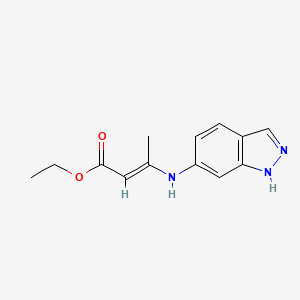
![[1-(4-Biphenylyl)ethyl]amine hydrochloride](/img/structure/B3144340.png)
